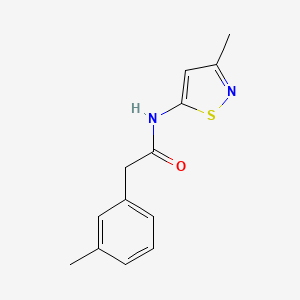![molecular formula C16H16F2N2O2 B6446279 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine CAS No. 2549036-59-9](/img/structure/B6446279.png)
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine, also known as 4-(difluoromethoxy)phenylmethylazetidin-3-yloxy pyridine, is a synthetic compound that has been studied for its potential medicinal properties. It is a small molecule with a molecular weight of 310.3 g/mol and a chemical formula of C14H14F2N2O. This compound is a heterocyclic aromatic compound, which is composed of a five-membered ring with an oxygen atom and a nitrogen atom as the two heteroatoms.
Wirkmechanismus
The mechanism of action of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine is still under investigation. However, it is believed that the compound binds to certain proteins in the cell membrane, which leads to the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it is believed that the compound may also inhibit certain bacterial enzymes, which leads to the inhibition of bacterial growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine are still being studied. However, it is believed that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been studied for its ability to inhibit the growth of certain cancer cells, such as human breast cancer cells, and certain bacteria, such as Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine in laboratory experiments include its low cost, its availability, and its potential medicinal properties. Additionally, the compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is still not fully understood.
Zukünftige Richtungen
There are several potential future directions for the research of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine. These include further investigation into its mechanism of action, its potential anti-inflammatory, anti-cancer, and anti-bacterial properties, and its potential to inhibit the growth of certain cancer cells and bacteria. Additionally, further research could be conducted into the potential applications of this compound in the pharmaceutical industry. Finally, further research could be conducted into the potential toxicity of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine has been studied extensively and there are several methods for its synthesis. One method involves the reaction of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridinechloro-3-methylazetidine and 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridinedifluoromethoxybenzaldehyde in the presence of a base and a catalyst, such as triethylamine and palladium acetate. This reaction produces this compound[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine as the major product.
Wissenschaftliche Forschungsanwendungen
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine has been studied extensively for its potential medicinal properties. It has been studied as a potential anti-inflammatory, anti-cancer, and anti-bacterial agent. In particular, it has been studied for its potential to inhibit the growth of certain cancer cells, such as human breast cancer cells. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Eigenschaften
IUPAC Name |
4-[1-[[4-(difluoromethoxy)phenyl]methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c17-16(18)22-13-3-1-12(2-4-13)9-20-10-15(11-20)21-14-5-7-19-8-6-14/h1-8,15-16H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZJILISPIIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OC(F)F)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446213.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6446225.png)
![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)
![1-methyl-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]phthalazine](/img/structure/B6446238.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446246.png)
![4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6446254.png)
![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6446257.png)
![2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6446259.png)
![4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446270.png)
![4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446275.png)
![N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446276.png)
![6-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6446304.png)